Product packaging for Fmoc aminotriacid(Cat. No.:CAS No. 798576-99-5)

Fmoc aminotriacid

Cat. No.: B2888072
CAS No.: 798576-99-5
M. Wt: 469.49
InChI Key: DEILWPSAZJGRAT-UHFFFAOYSA-N
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Description

Foundational Context of Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Chemistry in Peptide Synthesis

The synthesis of peptides, essential molecules for both pharmaceutical and research applications, relies on the precise and sequential assembly of amino acids. nih.gov A central challenge in this process is preventing unwanted side reactions at the reactive amino group of an amino acid while its carboxyl group is being coupled to the growing peptide chain. altabioscience.comyoutube.com This necessitates the use of a temporary "protecting group" for the α-amino group. altabioscience.comcreative-peptides.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile urethane-type protecting group, was introduced by Louis A. Carpino and Grace Y. Han in 1970 and later adapted for solid-phase peptide synthesis (SPPS) in the late 1970s by Eric Atherton and Bob Sheppard. altabioscience.comlgcstandards.comnih.gov It has since become a cornerstone of modern peptide synthesis. publish.csiro.aupeptide-li.com The Fmoc strategy is often preferred over the older tert-butyloxycarbonyl (Boc) method due to its milder reaction conditions. altabioscience.comamericanpeptidesociety.org

The core principle of Fmoc chemistry lies in its unique deprotection mechanism. The Fmoc group is stable under acidic conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.orggenscript.com The deprotection occurs via a β-elimination mechanism. A base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a reactive intermediate called dibenzofulvene (DBF) and carbon dioxide. peptide.comnih.gov The secondary amine base, such as piperidine, then acts as a scavenger, trapping the electrophilic DBF to form a stable adduct that is easily washed away. wikipedia.orgpeptide.com This process regenerates the free amino group on the peptide chain, ready for the next coupling cycle. creative-peptides.comluxembourg-bio.com

This "orthogonal" protection scheme is a key advantage. The Fmoc group for the N-terminus is removed by a base, while the protecting groups on the amino acid side chains are typically acid-labile (e.g., tert-butyl or trityl based). peptide.comlifetein.com This allows for the selective removal of the Fmoc group at each step without disturbing the side-chain protectors, which are only removed at the final stage of synthesis using a strong acid like trifluoroacetic acid (TFA). altabioscience.comlgcstandards.com This contrasts with the Boc strategy, which requires repeated treatments with acid for deprotection, potentially leading to side-chain protector loss or peptide degradation. altabioscience.comamericanpeptidesociety.org

The key steps in an Fmoc-SPPS cycle are:

Deprotection: Removal of the Fmoc group from the resin-bound peptide with a base. uci.edu

Washing: Rinsing the resin to remove the deprotection reagent and the DBF-adduct. lgcstandards.com

Coupling: Adding the next Fmoc-protected amino acid, which has its carboxyl group activated by a coupling reagent to facilitate peptide bond formation. luxembourg-bio.com

Washing: Rinsing the resin to remove excess reagents and byproducts. lgcstandards.com

This cycle is repeated until the desired peptide sequence is assembled. creative-peptides.com The progress of the deprotection step can often be monitored by UV spectroscopy, as the cleaved DBF-adduct has a strong UV absorbance. youtube.comwikipedia.org

Evolution and Significance of Fmoc-Modified Amino Acids as Advanced Chemical Building Blocks

Since its initial application, the Fmoc/tBu (tert-butyl) strategy has become the dominant method for solid-phase peptide synthesis, largely due to its mild conditions, versatility, and suitability for automation. altabioscience.comamericanpeptidesociety.orglifetein.com The availability of a wide array of high-purity, inexpensive Fmoc-amino acid building blocks has further cemented its popularity in both academic and industrial settings. altabioscience.com

The significance of Fmoc-modified amino acids extends beyond the synthesis of simple linear peptides. The mild deprotection conditions are compatible with a wide range of sensitive functional groups and modifications. This has been crucial for the synthesis of complex peptides and small proteins that were previously difficult to access, particularly those with post-translational modifications (PTMs). altabioscience.comnih.gov For instance, phosphorylated and glycosylated peptides, which are often unstable under the harsh acidic conditions of Boc chemistry, can be readily synthesized using Fmoc-protected building blocks. altabioscience.comnih.gov

The orthogonality of the Fmoc strategy is also highly advantageous for creating structurally complex peptides. It allows for selective deprotection and modification of side chains while the peptide is still attached to the solid support. peptide.com This has enabled the synthesis of:

Cyclic peptides: Peptides can be cyclized through side-chain linkages. peptide.com

Branched and labeled peptides: Specific sites can be targeted for labeling with fluorescent probes or other tags. peptide.com

Peptide fragments: Protected peptide segments can be prepared on the resin and cleaved under very mild conditions for use in larger protein assembly via ligation techniques. peptide.compeptide.com

The evolution of Fmoc chemistry has also seen the development of a vast library of non-canonical amino acids available with Fmoc protection. iris-biotech.de This allows for the incorporation of unnatural residues into peptide chains, a key strategy in drug discovery for improving peptide stability, potency, and bioavailability.

The following table provides a high-level comparison between the two major SPPS strategies:

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butyloxycarbonyl)
Nα-Deprotection Base-labile (e.g., 20% Piperidine in DMF)Acid-labile (e.g., Trifluoroacetic acid, TFA)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong-acid-labile (e.g., Bzl)
Final Cleavage Mild acid (e.g., TFA)Strong acid (e.g., HF, TFMSA)
Orthogonality Yes. peptide.comiris-biotech.deNo (both deprotection steps use acid). iris-biotech.de
Conditions Generally milder. altabioscience.comlifetein.comHarsher, requires special equipment for HF. altabioscience.comamericanpeptidesociety.org
Compatibility with PTMs High, suitable for glycosylated/phosphorylated peptides. altabioscience.comnih.govLow, harsh cleavage can destroy modifications. altabioscience.com

This table summarizes general characteristics of the two main solid-phase peptide synthesis strategies.

Current Research Landscape and Emerging Trends in Fmoc-Amino Acid Chemistry

The field of Fmoc-amino acid chemistry continues to evolve, driven by the need for more efficient, complex, and sustainable synthetic methods. peptide-li.com A significant trend is the development of "green" peptide synthesis. This includes research into alternative, less hazardous bases to replace piperidine for Fmoc deprotection. nih.govresearchgate.net For example, reagents like dipropylamine (B117675) (DPA) and morpholine (B109124) are being investigated to reduce side reactions like aspartimide formation and to offer a better safety and regulatory profile. researchgate.net

Another major area of research is the synthesis of increasingly complex and large peptides and small proteins, which pushes the limits of SPPS. peptide.com While Fmoc-SPPS has made peptides of over 50 amino acids routinely accessible, challenges like peptide aggregation during synthesis, especially for hydrophobic sequences, remain. altabioscience.comnih.gov Researchers are addressing this by optimizing synthesis protocols, developing novel resins and linkers, and using microwave-assisted heating to improve coupling efficiency and reduce aggregation. uci.edu

The application of Fmoc-amino acids in creating novel biomaterials and therapeutic agents is also a rapidly expanding frontier. Fmoc-protected amino acids and short peptides have been shown to self-assemble into nanostructures like hydrogels, which have potential applications in drug delivery and tissue engineering.

Finally, the continuous expansion of the chemical toolbox of Fmoc-protected building blocks is a persistent trend. nih.goviris-biotech.de This includes:

Novel side-chain protecting groups: To overcome challenges with specific amino acids like arginine and cysteine, new protecting groups are being developed for improved performance and fewer side reactions. nih.gov

Pre-modified amino acids: A growing catalog of Fmoc-amino acids bearing complex PTMs or labels is available, simplifying the synthesis of modified peptides. nih.gov

Building blocks for chemoselective ligation: Fmoc-protected amino acids are integral to strategies like native chemical ligation, which allows for the assembly of very large proteins from smaller, synthetically accessible peptide fragments. nih.gov

The robust and versatile nature of Fmoc chemistry ensures that Fmoc-modified amino acids will remain indispensable building blocks, enabling future discoveries across chemistry, biology, and medicine. peptide-li.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27NO8 B2888072 Fmoc aminotriacid CAS No. 798576-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-carboxyethyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO8/c27-21(28)9-12-25(13-10-22(29)30,14-11-23(31)32)26-24(33)34-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,26,33)(H,27,28)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEILWPSAZJGRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for Fmoc Modified Amino Acids and Conjugates

Strategies for Nα-Fmoc Protection of Amino Acids

The introduction of the Fmoc group to the α-amino functionality of an amino acid is the foundational step for its use in solid-phase peptide synthesis (SPPS) and other synthetic applications. While seemingly straightforward, this reaction requires careful optimization to maximize yield and purity, and to prevent common side reactions.

Optimization of Fmoc Group Introduction via Chloroformates and Succinimidyl Carbonates

The two most common reagents for Fmoc protection are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Both are effective but present distinct challenges that necessitate careful control of reaction conditions.

Fmoc-Cl is a highly reactive acyl chloride that readily reacts with the amino group of an amino acid under Schotten-Baumann conditions (typically an aqueous basic solution like sodium bicarbonate or sodium carbonate). organic-chemistry.org While efficient, its high reactivity can lead to the formation of undesired side products. A primary concern is the over-reaction with the amino acid to form Fmoc-di- and even tripeptide impurities. nih.gov This occurs when the initially formed Fmoc-amino acid's carboxyl group is activated by unreacted Fmoc-Cl, leading to coupling with another amino acid molecule. These oligomeric impurities can be difficult to separate from the desired product.

Fmoc-OSu, a succinimidyl carbonate, is generally considered a milder and more stable reagent, making the reaction easier to control. total-synthesis.com It exhibits a reduced tendency to form oligomeric byproducts compared to Fmoc-Cl. total-synthesis.com However, Fmoc-OSu is susceptible to a Lossen-type rearrangement, which can lead to the formation of Fmoc-β-Ala-OH as a significant impurity. nih.gov The reaction conditions for both reagents are typically conducted in a mixed solvent system, such as dioxane/water or acetone/water, with a base to neutralize the liberated acid.

ReagentTypical ConditionsAdvantagesDisadvantages
Fmoc-Cl Aqueous NaHCO₃ or Na₂CO₃, Dioxane/H₂OHigh reactivity, rapid reactionFormation of Fmoc-di/tripeptide impurities, moisture sensitive organic-chemistry.orgtotal-synthesis.com
Fmoc-OSu Aqueous NaHCO₃ or Na₂CO₃, Acetone/H₂OMilder, more stable, fewer oligomeric impuritiesFormation of Fmoc-β-Ala-OH impurity via Lossen rearrangement nih.govtotal-synthesis.com

Development of Novel Reagents for Fmoc Protection (e.g., Fmoc-DMT)

To address the shortcomings of traditional Fmoc-protecting reagents, researchers have developed novel alternatives. A notable example is 2-(9-fluorenylmethoxycarbonyl)oxy-4,6-dimethoxy-1,3,5-triazine (Fmoc-DMT). This reagent offers several advantages, including high stability, ease of handling as a non-irritating solid, and excellent performance in aqueous media. organic-chemistry.org

The synthesis of Fmoc-DMT proceeds with high yield (95%) from 9-fluorenylmethyl chloroformate and 4,6-dimethoxy-1,3,5-triazin-2-ol (HO-DMT) in the presence of triethylamine. organic-chemistry.org Fmoc-DMT has demonstrated high efficiency for the protection of various amines and amino acids in methanol (B129727) or acetonitrile-water mixtures, providing excellent yields without significant side reactions like racemization or the formation of dimers. organic-chemistry.org This makes it a practical and more environmentally friendly option for amino protection in aqueous environments.

ReagentPrecursorsYieldKey Advantages
Fmoc-DMT Fmoc-Cl, HO-DMT, Triethylamine95%Stable, non-irritating, high yields in aqueous media, minimal side reactions (racemization, dimerization) organic-chemistry.org

Methodologies for Minimizing Racemization during Fmoc Introduction

Maintaining the stereochemical integrity of the α-carbon is paramount during the introduction of the Fmoc group and subsequent coupling reactions. Racemization, the formation of the undesired D-enantiomer, can occur through the enolization of the activated carboxylic acid, a process often promoted by base. nih.govnih.gov Several strategies have been developed to minimize this deleterious side reaction.

Base Selection: The choice of base used during the coupling of an Fmoc-amino acid is critical. Sterically hindered, weaker bases are preferred to minimize racemization. For instance, replacing a strong base like N,N-diisopropylethylamine (DIPEA) with a more hindered and weaker base like 2,4,6-trimethylpyridine (B116444) (collidine) has been shown to significantly reduce the epimerization of sensitive residues like phenylglycine. luxembourg-bio.comresearchgate.net

Coupling Reagents and Additives: The activation method for the carboxylic acid plays a direct role in the propensity for racemization. The use of carbodiimide (B86325) reagents like diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a well-established method to mitigate racemization. nih.govpeptide.combachem.com These additives function by forming an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone. For particularly racemization-prone amino acids like histidine and cysteine, the combination of DIC/Oxyma has been shown to be one of the mildest coupling conditions. nih.gov

Temperature Control: Elevated temperatures can accelerate the rate of racemization. researchgate.net Therefore, performing coupling reactions at ambient or reduced temperatures is a common practice to preserve stereochemical purity, especially when using highly activating coupling reagents or for sensitive amino acids. nih.govresearchgate.net For example, the racemization of Fmoc-His(Trt)-OH increases dramatically with temperature, rising from 1.8% with DIC/Oxyma at room temperature to 31.0% when the coupling is performed at 55 °C. nih.gov

StrategyApproachExamplesImpact on Racemization
Base Selection Use of sterically hindered, weaker bases2,4,6-trimethylpyridine (collidine) instead of DIPEASignificantly reduces epimerization luxembourg-bio.comresearchgate.net
Coupling Reagents/Additives Combination of carbodiimides with additivesDIC/HOBt, DIC/OxymaSuppresses racemization by forming less reactive active esters nih.govpeptide.combachem.com
Temperature Control Performing couplings at lower temperaturesRoom temperature or 0 °CReduces the rate of enolization and subsequent racemization nih.govresearchgate.net

Stereoselective and Enantioselective Synthesis of Fmoc-Protected Amino Acids

The demand for enantiomerically pure non-canonical amino acids for various applications in medicinal chemistry and materials science has driven the development of sophisticated stereoselective and enantioselective synthetic methods. These approaches often rely on the use of chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the α-carbon.

Chiral Auxiliary-Based Approaches for Stereocontrol

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

Evans Auxiliaries: The oxazolidinone-based chiral auxiliaries developed by David A. Evans are powerful tools for the asymmetric synthesis of α-amino acids. sigmaaldrich.com In this approach, an N-acylated Evans auxiliary is enolized and then reacted with an electrophile. The bulky substituent on the auxiliary effectively shields one face of the enolate, leading to highly diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary to yield the enantiomerically enriched amino acid, which can then be Fmoc-protected. This method has been successfully applied to the synthesis of various non-proteogenic α-amino acids. sigmaaldrich.com

Schöllkopf Auxiliaries: The Schöllkopf bis-lactim ether method provides an efficient route to enantiomerically pure α-amino acids through the asymmetric alkylation of a glycine-derived chiral auxiliary. nih.govwikipedia.org A cyclic dipeptide of glycine (B1666218) and a chiral amino acid, typically valine, is converted to a bis-lactim ether. Deprotonation at the glycine unit followed by alkylation occurs with high diastereoselectivity due to the steric hindrance provided by the isopropyl group of the valine auxiliary. wikipedia.orgbiosynth.com Mild acidic hydrolysis then cleaves the product to release the desired L-amino acid ester (if D-valine is used as the auxiliary), which can be subsequently N-Fmoc protected. This method is versatile and allows for the synthesis of a wide range of exotic amino acids with high enantiomeric excess (>95% ee). nih.govwikipedia.org

Chiral AuxiliaryKey IntermediateStereocontrol MechanismTypical Stereoselectivity
Evans Auxiliary N-Acyl oxazolidinoneSteric hindrance from the auxiliary's substituent blocks one face of the enolateHigh diastereoselectivity (often >95% de) sigmaaldrich.com
Schöllkopf Auxiliary Bis-lactim ether of a Gly-Val dipeptideSteric hindrance from the valine's isopropyl group directs alkylationHigh enantiomeric excess (>95% ee) nih.govwikipedia.org

Asymmetric Synthesis of Non-Canonical Fmoc-Amino Acids (e.g., N-methylated, β,β-difluorinated variants)

N-Methylated Amino Acids: N-methylation of amino acids can enhance the metabolic stability and conformational properties of peptides. monash.edu A common and efficient method for the synthesis of Fmoc-N-methyl-α-amino acids involves the formation of an intermediate 5-oxazolidinone (B12669149) from the corresponding Fmoc-amino acid and paraformaldehyde. researchgate.netnih.govresearchgate.net This cyclic intermediate is then reductively opened, often using a Lewis acid catalyst and a reducing agent like triethylsilane, to yield the desired N-methylated product with high efficiency. researchgate.netnih.gov Another approach involves the reductive amination of N-benzyl amino acids. monash.edu

β,β-Difluorinated Amino Acids: The incorporation of fluorine into amino acids can significantly alter their biological properties. The asymmetric synthesis of β,β-difluorinated amino acids is an active area of research. One successful strategy involves a biomimetic enantioselective nih.govnih.gov-proton shift of β,β-difluoro-α-imine amides catalyzed by chiral quinine (B1679958) derivatives, which can produce a range of β,β-difluoro-α-amino amides in good yields and high enantioselectivities. nih.govresearchgate.net These can then be converted to the corresponding Fmoc-protected amino acids. Another approach is the Strecker synthesis, starting from difluoroacetaldehyde (B14019234) ethylhemiacetal and a chiral amine like (R)-phenethylamine. The resulting diastereomeric amino nitriles can be separated and then converted through hydrolysis, debenzylation, and Fmoc protection to the desired enantioenriched Fmoc-β,β-difluoroalanine. chemistryviews.org

Non-Canonical Amino AcidSynthetic StrategyKey StepsOutcome
Fmoc-N-Methyl-AA Oxazolidinone formation and reductionFormation of 5-oxazolidinone from Fmoc-AA and paraformaldehyde, followed by reductive ring-opening with a Lewis acid and silane.High yields of Fmoc-N-methylated amino acids. researchgate.netnih.gov
Fmoc-β,β-Difluoro-AA Biomimetic nih.govnih.gov-proton shiftEnantioselective proton shift of β,β-difluoro-α-imine amides using a chiral catalyst.Good yields and high enantioselectivities. nih.govresearchgate.net
Fmoc-β,β-Difluoro-AA Asymmetric Strecker synthesisCondensation with a chiral amine, separation of diastereomers, hydrolysis, and Fmoc protection.Enantioenriched Fmoc-β,β-difluoroalanine. chemistryviews.org

Optimization of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-based SPPS is the predominant method for synthesizing peptides for both research and pharmaceutical applications. rsc.orgresearchgate.net Continuous refinement of this methodology is crucial for improving efficiency, purity, and the ability to construct increasingly complex peptide sequences. Key areas of optimization include the development of novel solid supports and linkers, enhancement of coupling and deprotection steps, and mitigation of problematic side reactions.

The choice of resin and linker is fundamental to the success of Fmoc-SPPS, dictating the conditions for peptide cleavage and influencing the synthesis of challenging sequences. biosynth.com Resins for SPPS consist of insoluble polymeric beads that are functionalized with a linker, which serves as the anchoring point for the growing peptide chain. biosynth.com

Advanced Resins: Modern resins are designed for optimal performance across various synthesis conditions. Polystyrene, the traditional support, has been enhanced by co-polymerization with polyethylene (B3416737) glycol (PEG) to create composite resins. These materials offer superior solvation properties in polar solvents, consistent swelling, and good mechanical stability, making them suitable for both batch and continuous-flow synthesis. biosynth.com

Linker Technologies: The linker connects the peptide to the resin and its stability must be compatible with the repeated base-mediated Fmoc-deprotection cycles while being labile to the desired final cleavage conditions. biosynth.comnih.gov

Acid-Labile Linkers: These are the most common linkers in Fmoc-SPPS. researchgate.net Benzyl (B1604629) alcohol-type linkers, such as the Wang linker, are widely used for synthesizing peptide acids. researchgate.netsigmaaldrich.com Trityl-based linkers, including the 2-chlorotrityl chloride resin, are highly acid-sensitive. This allows for the cleavage of the peptide from the resin with side-chain protecting groups still attached, which is useful for creating protected peptide fragments. sigmaaldrich.com Trityl resins also help to minimize side reactions like diketopiperazine formation and alkylation of sensitive residues such as tryptophan. sigmaaldrich.com The Rink amide linker is a versatile option for producing peptide amides, featuring a C-N bond that is readily cleaved by trifluoroacetic acid (TFA). biosynth.com

Safety-Catch Linkers: This class of linkers offers enhanced strategic flexibility. They are stable to the conditions of both Fmoc deprotection (base) and side-chain deprotection (acid). nih.gov Their lability is "switched on" by a specific chemical transformation performed after peptide synthesis is complete. nih.gov For example, the 2-hydroxyethylthio acid derivative linker is stable during synthesis but can be activated by oxidation to a sulfone, which then allows for base-catalyzed cleavage. nih.gov Similarly, the Dawson linker (Fmoc-MeDbz-OH) is used to generate peptide thioester precursors for Native Chemical Ligation (NCL). iris-biotech.de After chain assembly, the linker is activated, leading to the formation of an O-acylurea peptide that can be cleaved from the resin and subsequently used in ligation. iris-biotech.de

Table 1: Key Linker Technologies in Fmoc-SPPS

Linker Cleavage Condition Product Key Features Citations
Wang Strong acid (e.g., 95% TFA) Peptide Acid Standard benzyl alcohol-type linker for peptide acids. researchgate.netsigmaaldrich.com
2-Chlorotrityl Mild acid (e.g., 20% TFE in DCM) Protected Peptide Acid Highly acid-labile; allows cleavage while retaining side-chain protecting groups. Reduces diketopiperazine formation. sigmaaldrich.com
Rink Amide Strong acid (e.g., TFA) Peptide Amide Versatile and robust linker for the synthesis of C-terminal peptide amides. biosynth.com
Safety-Catch (e.g., Dawson) Multi-step activation and cleavage Peptide Thioester Precursor Stable to standard SPPS conditions; requires a specific activation step (e.g., reaction with p-nitrophenyl chloroformate) before cleavage. Used for NCL. nih.goviris-biotech.de

Efficient and complete amide bond formation at every step is critical for the synthesis of high-purity peptides. This is achieved by activating the carboxyl group of the incoming Fmoc-amino acid. merckmillipore.com In situ activating reagents, which generate a highly reactive species directly in the reaction vessel, are widely used due to their speed and effectiveness. sigmaaldrich.com These reagents are typically phosphonium (B103445) or aminium salts that, in the presence of a base, convert the amino acid into a reactive ester. sigmaaldrich.combachem.com

Aminium/Uronium Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a classic activating reagent that provides rapid and efficient couplings. nih.gov HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues are even more effective. sigmaaldrich.combachem.com The reactivity of these reagents is largely determined by the leaving group additive incorporated into their structure. sigmaaldrich.com Reagents that generate OAt (1-hydroxy-7-azabenzotriazole) esters, like HATU, are more reactive than those that form OBt (1-hydroxybenzotriazole) esters, such as HBTU. merckmillipore.comsigmaaldrich.com This increased reactivity is due to the lower pKa of HOAt and the catalytic effect of its pyridine (B92270) nitrogen. sigmaaldrich.com

Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a common phosphonium-based reagent. sigmaaldrich.com Phosphonium reagents are generally more soluble in DMF than their uronium counterparts, allowing for higher reaction concentrations. sigmaaldrich.com They are also less prone to a significant side reaction seen with uronium reagents: the guanidinylation of the N-terminal amino group, which terminates the peptide chain. merckmillipore.comsigmaaldrich.com

Modern Additives and Reagents: To improve safety and efficiency, newer reagents have been developed. Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is a non-explosive alternative to HOBt and HOAt. merckmillipore.combachem.com Coupling reagents incorporating Oxyma, such as COMU, show efficiencies comparable to or better than HOBt-based reagents and are particularly well-suited for microwave-assisted SPPS. bachem.comluxembourg-bio.com The general order of reactivity for the active esters generated is OAt > Oxyma Pure > OBt. sigmaaldrich.com

Table 2: Comparison of Common Coupling Reagents in Fmoc-SPPS

Reagent Class Active Ester Generated Key Advantages Key Disadvantages Citations
HBTU Aminium OBt Ester Fast, efficient, well-established. By-product of HOBt is potentially explosive; risk of guanidinylation. sigmaaldrich.comnih.gov
HATU Aminium OAt Ester Highly efficient, superior for difficult couplings due to HOAt's properties. High cost; based on potentially explosive triazole. sigmaaldrich.combachem.comluxembourg-bio.com
PyBOP Phosphonium OBt Ester High solubility; avoids guanidinylation side reaction. By-product of HOBt is potentially explosive. sigmaaldrich.com
COMU Aminium Oxyma Ester High efficiency, safer (non-explosive leaving group), good solubility. Higher cost than HBTU. sigmaaldrich.combachem.comluxembourg-bio.com

The removal of the Nα-Fmoc protecting group is a critical step performed repeatedly throughout the synthesis. The standard method involves treating the peptide-resin with a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). mdpi.compeptide.com Piperidine, a secondary amine, cleaves the Fmoc group via a β-elimination mechanism, trapping the resulting dibenzofulvene (DBF) intermediate to prevent its re-addition to the N-terminus. mdpi.com

While effective, the use of piperidine has drawbacks, including its classification as a controlled substance and its potential to cause side reactions like aspartimide formation. mdpi.comresearchgate.net This has driven the development of alternative reagents and greener protocols.

Piperidine Analogues: 4-Methylpiperidine (4-MP) has been shown to be an effective substitute for piperidine, demonstrating similar deprotection efficiency and versatility. mdpi.comresearchgate.net It is not a controlled substance, making it a logistically advantageous alternative. researchgate.net Piperazine has also been used, though it often requires the addition of ethanol (B145695) to improve solubility. mdpi.comsigmaaldrich.com

Non-Piperidine Bases: Other amines have been investigated for Fmoc removal. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can be used for rapid deprotection, but it can increase the risk of side reactions if not used carefully. researchgate.netpeptide.com

Greener Alternatives: In an effort to make SPPS more sustainable, researchers have explored less hazardous bases. 3-(Diethylamino)propylamine (DEAPA) has been identified as a viable green alternative to piperidine. rsc.org Studies have shown that DEAPA can effectively remove the Fmoc group while minimizing the formation of aspartimide-related side products. rsc.org

Table 3: Comparison of Fmoc Deprotection Reagents

Reagent Class Typical Concentration Advantages Disadvantages Citations
Piperidine (PP) Cyclic Secondary Amine 20% in DMF Highly effective, well-established standard. Controlled substance, can promote side reactions (e.g., aspartimide formation). mdpi.comresearchgate.net
4-Methylpiperidine (4-MP) Cyclic Secondary Amine 20% in DMF Equivalent efficiency to piperidine, not a controlled substance. Similar potential for side reactions as piperidine. mdpi.comresearchgate.net
Piperazine (PZ) Cyclic Secondary Amine 10% w/v in DMF/Ethanol Effective alternative. Lower solubility requires co-solvents like ethanol. mdpi.comsigmaaldrich.com
DBU Non-nucleophilic amidine 2-10% in DMF Very fast deprotection. Strong basicity can increase risk of side reactions and racemization. researchgate.netpeptide.com
DEAPA Primary/Tertiary Diamine 20% in N-octyl-pyrrolidone Greener alternative, reduces aspartimide formation. Less established, may require different solvent systems. rsc.org

Two major challenges that can compromise the purity and yield of a synthetic peptide are interchain aggregation and the formation of sequence-dependent side products.

Aggregation: During SPPS, growing peptide chains can aggregate via intermolecular hydrogen bonds, making reactive sites inaccessible. This leads to incomplete coupling and deprotection reactions, resulting in deletion sequences. peptide.com Aggregation is particularly problematic in Fmoc chemistry because the deprotection step is carried out in DMF, which is less effective at disrupting these interactions than the acidic conditions used in Boc chemistry. mdpi.com Strategies to mitigate aggregation include:

Using chaotropic salts or nonionic detergents. peptide.com

Performing couplings at elevated temperatures or using microwave irradiation. peptide.com

Switching to more effective solvents like N-methylpyrrolidone (NMP) or adding DMSO to the reaction mixture. peptide.com

Aspartimide Formation: This is a severe side reaction that occurs when an aspartic acid (Asp) residue is present in the peptide sequence, particularly in Asp-Gly, Asp-Ala, or Asp-Ser motifs. peptide.comsigmaaldrich.com Repeated exposure to the basic deprotection reagent (piperidine) can cause the peptide backbone nitrogen to attack the side-chain ester of Asp, forming a cyclic aspartimide intermediate. sigmaaldrich.com This intermediate can then be attacked by piperidine or water, leading to a mixture of by-products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their respective D-isomers, which are often difficult or impossible to separate by HPLC. sigmaaldrich.com

Several strategies have been developed to suppress aspartimide formation:

Modified Side-Chain Protection: Using bulky protecting groups on the Asp side chain sterically hinders the initial cyclization. The Fmoc-Asp(OMpe)-OH (β-3-methylpent-3-yl ester) and Fmoc-Asp(OBno)-OH (β-3-t-butyl-5-benzyloxymethyl-1,1-dioxo-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl ester) protecting groups have shown significant success in reducing aspartimide formation to negligible levels, even in difficult sequences. sigmaaldrich.comresearchgate.netnih.gov

Additives in Deprotection Solution: Adding a small amount of an acid, such as HOBt or an organic acid, to the piperidine deprotection solution can effectively suppress aspartimide formation. peptide.comacs.org

Backbone Protection: Incorporating a blocking group, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, on the nitrogen of the amino acid preceding Asp can prevent the cyclization reaction. peptide.com

Derivatization and Functionalization of Fmoc-Modified Amino Acid Side Chains

The synthesis of complex peptides, such as branched, cyclic, or labeled peptides, often requires the selective modification of amino acid side chains. This is accomplished through the use of orthogonal protecting groups.

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and functionalization of specific sites on a peptide without affecting other protected groups. nih.goviris-biotech.de

The most common orthogonal scheme in modern SPPS is the Fmoc/tBu strategy. iris-biotech.denumberanalytics.com The Nα-amino group is protected with the base-labile Fmoc group, while the side chains of trifunctional amino acids (like Asp, Glu, Ser, Thr, Tyr, Lys, Cys) are protected with acid-labile groups such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), or trityl (Trt). researchgate.netiris-biotech.de During synthesis, the Fmoc group is repeatedly removed with a base (e.g., piperidine). iris-biotech.de At the end of the synthesis, a strong acid cocktail (e.g., 95% TFA) is used to simultaneously cleave the peptide from the resin and remove all the acid-labile side-chain protecting groups. iris-biotech.de

For more complex derivatizations, a third or even fourth orthogonal protecting group may be introduced. These groups are stable to both the basic conditions used for Fmoc removal and the acidic conditions used for tBu removal. Examples include:

Allyl-based groups (Alloc, Allyl ester): These are removed by palladium-catalyzed reactions, allowing for selective deprotection on-resin for side-chain cyclization or branching. researchgate.net

Photolabile groups (e.g., Nv, Nvoc): These can be removed by UV light irradiation at a specific wavelength.

Fluoride-labile groups.

This multi-layered orthogonal approach enables the precise construction of highly complex and functionalized peptide molecules. For instance, a lysine (B10760008) residue can be incorporated with its α-amino group protected by Fmoc and its ε-amino group protected by Alloc. After peptide elongation, the Alloc group can be selectively removed to attach a label or another peptide chain, while the rest of the molecule remains protected.

Table 4: Common Side-Chain Protecting Groups (PGs) in Orthogonal Fmoc-SPPS

Amino Acid Side-Chain PG Deprotection Condition Orthogonality Class Citations
Asp, Glu tBu (tert-Butyl) Acid (TFA) Acid-labile iris-biotech.denumberanalytics.com
Ser, Thr, Tyr tBu (tert-Butyl) Acid (TFA) Acid-labile iris-biotech.de
Lys, Orn Boc (tert-Butyloxycarbonyl) Acid (TFA) Acid-labile numberanalytics.comacs.org
Cys, His Trt (Trityl) Acid (TFA) Acid-labile bachem.com
Lys, Asp, Glu Alloc (Allyloxycarbonyl) Pd(0) catalyst Palladium-labile researchgate.net
Lys, Asp, Glu ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) Hydrazine Hydrazine-labile

Iii. Supramolecular Chemistry and Self Assembly of Fmoc Modified Amino Acid Systems

Fundamental Principles of Self-Assembly Driven by Fmoc Moiety Interactions

The spontaneous organization of Fmoc-amino acids into higher-order architectures is governed by a combination of specific intermolecular forces. The process is a classic example of supramolecular polymerization, where individual molecules (monomers) associate non-covalently to form well-defined nanostructures. The primary driving forces are π-π stacking interactions originating from the aromatic Fmoc group, complemented by hydrophobic effects and a network of hydrogen bonds. mdpi.comacs.org

Aromatic π-π stacking is a critical non-covalent interaction that directs the initial phase of self-assembly in Fmoc-amino acid systems. rsc.org The large, planar, and electron-rich surface of the fluorenyl group on the Fmoc moiety facilitates strong stacking interactions between molecules. nih.govacs.org This interaction significantly reduces the enthalpic penalty of exposing the hydrophobic aromatic rings to an aqueous environment, promoting the aggregation of molecules into H-type aggregates. rsc.orgacs.org

Studies have shown that π-π stacking is a dominant feature in the generation of these assemblies. rsc.org Spectroscopic analyses, such as UV-vis spectroscopy, often reveal a hypsochromic (blue) shift in the absorption maxima of the fluorenyl chromophore upon aggregation, which is indicative of π-π stacking. acs.org Furthermore, experiments involving co-incubation with tannic acid, a known disruptor of π-π stacking, effectively inhibit the formation of assemblies, confirming the central role of this interaction. rsc.org In contrast, the presence of urea, a hydrogen bond disruptor, has a comparatively minor effect on the assembly of certain Fmoc-amino acids, further highlighting the primary importance of π-π stacking in these specific systems. rsc.org These aromatic interactions not only initiate assembly but also impart a degree of order that can lead to the formation of crystalline or semi-crystalline structures. rsc.orgresearchgate.net

Once the molecules are brought into proximity by these forces, a network of hydrogen bonds forms, providing structural reinforcement and directional specificity to the assembly. acs.orgnih.gov These hydrogen bonds typically occur between the carboxylic acid and amine groups of the amino acid backbones, leading to the formation of structures reminiscent of β-sheets found in proteins. nih.govresearchgate.net The amide bond in dipeptide sequences also plays a crucial role in driving intermolecular hydrogen bonding. mdpi.com The interplay between π-π stacking, hydrophobic forces, and hydrogen bonding is essential; the final architecture is a result of the synergy between these interactions. mdpi.comnih.gov For instance, while π-π stacking might dominate in one system, hydrogen bonding is clearly the driving force for self-assembly into fibrillar structures in others, such as Fmoc-Tyrosine gels. rsc.orgqub.ac.uk

Co-Assembly Phenomena Involving Fmoc-Modified Amino Acids and Peptides

Co-assembly, the self-assembly of two or more different molecular components into a single, integrated supramolecular structure, is a powerful strategy for creating materials with enhanced or novel properties. nih.gov In the context of Fmoc-amino acids, co-assembly with other Fmoc-amino acids or peptides allows for the fine-tuning of material characteristics and provides a platform for studying complex molecular recognition events. mdpi.comnih.govnih.gov

Introducing a second component into a self-assembling Fmoc-amino acid system can lead to synergistic effects, where the resulting multicomponent material exhibits properties superior to or distinct from the individual components. nih.govnih.gov A key goal of co-assembly is to improve material characteristics, such as the morphological, rheological, and structural properties of hydrogels. nih.govnih.gov For example, co-assembling a primary gelator with a carefully chosen "copartner" can introduce more cross-links, leading to more stable and robust 3D networks. nih.govnih.gov

A notable example is the structural transformation observed when fiber-forming Fmoc-amino acids are co-assembled with nanoparticle-forming ones. The individual self-assembly of Fmoc-Tyr-OH and Fmoc-Phe-OH in water results in the formation of nanofibers. acs.orgnih.gov However, when co-assembled with Fmoc-Trp-OH, which individually forms nanoparticles, the resulting structures are nanoparticles, not a mix of the two morphologies. acs.orgnih.gov This demonstrates a synergistic effect where one component acts as a "fiber inhibitor," fundamentally altering the assembly pathway of the other. acs.orgnih.gov This highlights the delicate balance of interactions that can be manipulated in multicomponent systems to achieve desired outcomes. nih.gov

Co-assembly processes serve as an excellent model for understanding specific self-association and molecular recognition, which are fundamental concepts in supramolecular chemistry and biology. nih.govnih.gov The formation of a homogeneous, co-assembled structure relies on favorable interactions between the different components, often guided by complementary chemical groups. nih.gov By designing systems with specific interaction motifs, researchers can probe the forces that govern molecular recognition. mdpi.com

For example, studies involving the co-assembly of Fmoc-Lys-Fmoc with other Fmoc-amino acids like Fmoc-serine or Fmoc-glutamic acid have been used to understand how different side chains and functional groups contribute to the final structure. nih.gov Techniques such as circular dichroism (CD), fluorescence spectroscopy, and Fourier-transform infrared spectroscopy (FTIR) are employed to probe the molecular arrangement and intermolecular interactions within these co-assembled systems. acs.orgnih.govnih.gov The results confirm that supramolecular structures arise from the formation of specific inter- and intramolecular physical bonds that create organized fibrils and 3D networks, providing insight into the recognition rules that govern these complex assemblies. nih.govnih.gov

Formation and Characteristics of Fmoc-Amino Acid Based Supramolecular Gels (Hydrogels)

A significant number of Fmoc-protected amino acids and short peptides act as low-molecular-weight gelators (LMWGs), capable of self-assembling in water to form three-dimensional fibrillar networks that entrap the solvent, resulting in a supramolecular hydrogel. researchgate.netrsc.org These hydrogels are of great interest due to their biomimetic nature and potential applications in materials science and biomedicine. nih.govnih.gov

The formation of these hydrogels is typically not spontaneous and requires an external trigger to induce self-assembly. rsc.org Common methods include changing the pH (often by adding glucono-δ-lactone for a slow, controlled decrease), altering the temperature (heating-cooling cycles), or using a solvent-exchange technique. mdpi.comnih.gov These triggers work by changing the solubility of the Fmoc-amino acid, promoting the non-covalent interactions that lead to fibrillation and subsequent gelation. acs.org

The characteristics of the resulting hydrogel are highly dependent on the chemical structure of the amino acid building block and the specific conditions used for gelation. rsc.orgchemrxiv.org For instance, the self-assembly of Fmoc-diphenylalanine (Fmoc-FF) is highly pH-dependent, forming an entangled network of flexible fibrils at high pH and non-gelling flat rigid ribbons at intermediate pH values. acs.org Rheological studies are crucial for characterizing the mechanical properties of these gels, typically showing a storage modulus (G′) significantly greater than the loss modulus (G″), which is the hallmark of a gel-like material. nih.govnih.gov

The table below summarizes findings for several Fmoc-amino acid-based hydrogel systems, detailing the gelator, the conditions used to induce gelation, and the resulting morphology of the self-assembled structures.

Gelation Mechanisms and Triggering Strategies (e.g., pH-Switch, Solvent Polarity Modulation)

The transition from a solution of individual Fmoc-amino acid molecules (sol) to a macroscopic, self-supporting hydrogel (gel) is a finely controlled process that can be initiated by specific environmental triggers. The most common strategies involve altering the pH of the solution or modulating the polarity of the solvent system. nih.gov

pH-Switch: This is a widely employed method for inducing gelation in Fmoc-amino acid systems. qub.ac.uk At high pH, the terminal carboxylic acid group of the amino acid is deprotonated, resulting in a negatively charged carboxylate ion. The electrostatic repulsion between these charged molecules prevents aggregation and keeps them dissolved in solution. acs.org Gelation is triggered by lowering the pH, often through the controlled hydrolysis of an agent like glucono-δ-lactone (GdL) or the direct addition of acid. acs.orgcam.ac.ukrsc.org This protonates the carboxylate group, neutralizing its charge and thereby eliminating the electrostatic repulsion. This allows the primary non-covalent interactions—π-π stacking of the Fmoc groups and intermolecular hydrogen bonding—to dominate, driving the self-assembly into a fibrillar network that constitutes the hydrogel. manchester.ac.ukacs.org For instance, Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-tryptophan (Fmoc-Trp) are well-documented to form hydrogels upon lowering the pH from an alkaline state. nih.govacs.org

Solvent Polarity Modulation: This strategy, often called a "solvent switch," leverages the differential solubility of Fmoc-amino acids in various solvents. researchgate.net The gelator molecule is first dissolved in a good, often polar aprotic, organic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govacs.orgosti.gov In this state, the molecules are fully solvated and exist as monomers. The self-assembly process is then triggered by the addition of a poor solvent, typically water. The increasing water content raises the solvent polarity, reducing the solubility of the hydrophobic Fmoc-amino acid and promoting aggregation to form a stable hydrogel network. acs.orgosti.gov This technique has been successfully used for various compounds, including Fmoc-diphenylalanine and Fmoc-Lys(Fmoc)-OH. nih.govnih.govosti.gov The choice of organic solvent can also be used to tune the final mechanical properties of the gel. researchgate.net

The table below summarizes these common triggering strategies for different Fmoc-amino acid systems.

Fmoc-Amino Acid/PeptideTriggering StrategyMechanismReference(s)
Fmoc-Diphenylalanine (Fmoc-FF)pH-SwitchProtonation of the terminal carboxylate reduces electrostatic repulsion, enabling π-π stacking and H-bonding. qub.ac.ukacs.org
Fmoc-Diphenylalanine (Fmoc-FF)Solvent Switch (DMSO/Water)Addition of water (a poor solvent) to a DMSO solution induces hydrophobic collapse and aggregation. researchgate.netacs.orgosti.gov
Fmoc-Tryptophan (Fmoc-Trp)pH-SwitchLowering pH triggers gelation by neutralizing the carboxylate group. nih.gov
Fmoc-Lys(Fmoc)-OHSolvent Switch (DMSO/Water)Changing solvent polarity induces self-assembly into a gel network. nih.govnih.gov
Fmoc-Tyrosine (Fmoc-Y)pH-SwitchLowering pH from an alkaline solution initiates the formation of a fibrillar network. qub.ac.ukcam.ac.uk

Morphological Diversity and Hierarchical Structures of Gel Networks (e.g., Nanofibrils, Nanotubes, Vesicles, Dendrimers)

The self-assembly of Fmoc-amino acids gives rise to a remarkable diversity of nanoscale morphologies, which then intertwine to form the macroscopic gel network. The specific structure is influenced by the amino acid sequence, chirality, concentration, and the method used to trigger gelation. researchgate.netresearchgate.net

The most common morphology observed in these hydrogels is a network of long, entangled nanofibrils or nanofibers . manchester.ac.ukacs.orgnih.gov These fibrils typically consist of molecules arranged into β-sheet-like structures, which are stabilized by hydrogen bonds running along the fibril axis and π-π stacking interactions between the Fmoc groups that promote lateral association. manchester.ac.ukacs.org

Beyond simple fibrils, more complex and distinct hierarchical structures can be formed:

Nanotubes: Hollow, cylindrical structures have been observed for certain Fmoc-peptide systems, such as those derived from Fmoc-PhePhe. nih.gov

Vesicles, Spherulites, and Dendrimers: Depending on the specific Fmoc-amino acid and assembly conditions, other morphologies can arise. For instance, the self-assembly of Fmoc-Lys(Fmoc)-OH can initially form dendrimer-like structures that subsequently interact and merge to create a fibrous network. mdpi.com Other systems have been shown to form spherical aggregates (spherulites) or enclosed vesicular structures. mdpi.com

Nanosheets and Nanoribbons: Highly planar structures, such as nanosheets and nanoribbons, have also been reported, particularly for Fmoc-amino acids with specific side chains like arginine, where cation-π interactions may influence the assembly geometry. nih.gov

This morphological diversity is critical as the structure of the nanoscale assemblies directly dictates the macroscopic properties of the hydrogel, including its mechanical strength, porosity, and ultimately its functionality for various applications. nih.govnih.gov

Advanced Spectroscopic and Microscopic Characterization of Supramolecular Assemblies

A comprehensive understanding of the structure-property relationships in Fmoc-amino acid hydrogels requires a suite of advanced characterization techniques. These methods allow for the probing of molecular interactions, secondary structures, network morphology, and bulk mechanical properties.

Vibrational and Electronic Spectroscopy (e.g., FTIR, UV-Vis, Fluorescence)

These spectroscopic techniques provide critical insights into the molecular-level changes that occur during self-assembly and gelation.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is invaluable for identifying the secondary structure of the peptide backbone within the assembled network. The position of the amide I band (arising from C=O stretching vibrations) is particularly informative. A peak in the region of 1690-1700 cm⁻¹ is characteristic of the C=O group involved in hydrogen bonding, while shifts in this band can confirm the formation of β-sheet structures, a hallmark of many Fmoc-peptide hydrogels. nih.govnih.govacs.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy is primarily used to probe the aromatic Fmoc groups. The π-π stacking interactions that drive self-assembly often lead to changes in the absorption spectrum, particularly in the 250-300 nm range, providing evidence of aggregation. nih.gov

Fluorescence Spectroscopy: The fluorenyl group of the Fmoc moiety is intrinsically fluorescent, making it a sensitive, built-in probe for monitoring the self-assembly process. The emission wavelength and intensity of the Fmoc group are highly dependent on its local environment. Aggregation often leads to a red-shift in the emission maximum and can be used to track the dynamics of assembly and determine the critical aggregation concentration (CAC). researchgate.netnih.govnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Molecular Arrangement Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure and chiral organization of molecules in solution and in gel form. Since amino acids (with the exception of glycine) are chiral, their assemblies often exhibit distinct CD signals.

For Fmoc-peptide systems, CD spectra are used to confirm the presence of β-sheet structures. A characteristic negative peak or minimum around 218-220 nm is widely considered a signature of β-sheet formation. researchgate.net Additionally, signals in the UV region can provide information on the chiral arrangement of the aromatic Fmoc groups, indicating ordered π-π stacking within the supramolecular structure. nih.gov The presence of positive peaks in the CD spectrum may suggest a high degree of supramolecular organization of these aromatic groups. nih.gov

High-Resolution Imaging Techniques (e.g., SEM, AFM, STEM)

Direct visualization of the hydrogel's nanostructure is crucial for understanding how molecular self-assembly translates into a macroscopic material.

Scanning Electron Microscopy (SEM): SEM is widely used to image the morphology of freeze-dried hydrogel samples (xerogels). It provides detailed information on the fibrillar network, including fiber density, alignment, and porosity. nih.govnih.govnih.gov

Atomic Force Microscopy (AFM) and Scanning Transmission Electron Microscopy (STEM): These techniques offer higher resolution imaging and can be performed on dried or sometimes hydrated samples. They allow for the precise measurement of the dimensions of individual nanostructures, such as the height and width of nanofibrils, and can reveal detailed surface topography. acs.orgnih.govmdpi.com For example, STEM analysis has confirmed that individual molecules interact and join together to form the final fibrous network in both self-assembled and co-assembled gels. mdpi.com

Dynamic Light Scattering (DLS) and Rheological Analysis of Gel Properties

While microscopy visualizes the static structure, DLS and rheology probe the dynamic and bulk mechanical properties of the system.

Dynamic Light Scattering (DLS): DLS is used to measure the size distribution of particles or aggregates in solution. In the context of Fmoc-amino acid systems, it is employed to monitor the initial stages of aggregation before gelation, providing information on the size of the self-assembled species and helping to elucidate the sol-gel transition. nih.govnih.govmdpi.com

Rheological Analysis: Rheology is the study of the flow and deformation of matter, and it is the primary method for quantifying the mechanical properties of hydrogels. Oscillatory rheology is used to measure the storage modulus (G′), which represents the elastic (solid-like) component, and the loss modulus (G″), which represents the viscous (liquid-like) component. For a true gel, G′ is significantly greater than G″, and both are largely independent of frequency. qub.ac.uknih.gov Rheological measurements are used to determine gel strength, stability over time, and response to shear forces, which are critical parameters for their application in areas like cell culture and tissue engineering. researchgate.netnih.govnih.gov

The table below provides a summary of the information obtained from these advanced characterization techniques.

TechniqueInformation ProvidedKey Findings in Fmoc-Amino Acid SystemsReference(s)
FTIR Spectroscopy Secondary structure, hydrogen bondingConfirms β-sheet formation via shifts in the amide I band. nih.govnih.govacs.org
UV-Vis Spectroscopy Aromatic interactionsDetects π-π stacking of Fmoc groups during aggregation. nih.gov
Fluorescence Spectroscopy Aggregation dynamics, CACTracks assembly via changes in Fmoc emission; determines critical aggregation concentration. researchgate.netnih.govnih.gov
Circular Dichroism (CD) Chiral arrangement, secondary structureProvides definitive evidence of β-sheet secondary structure (minimum at ~220 nm) and ordered Fmoc stacking. researchgate.netnih.gov
SEM / AFM / STEM Nanoscale morphology, fiber dimensionsVisualizes the entangled nanofibrillar network, nanotubes, vesicles, and other hierarchical structures. nih.govacs.orgnih.govmdpi.com
Dynamic Light Scattering (DLS) Aggregate size distributionMonitors sol-gel transition and size of pre-gelation aggregates. nih.govnih.gov
Rheology Bulk mechanical properties (gel strength)Confirms gel state (G' > G''), quantifies stiffness, and measures stability and shear-response. qub.ac.ukrsc.orgnih.gov

To proceed with your request, clarification on the specific chemical identity of "Fmoc aminotriacid" is required. Extensive searches of scientific databases have not yielded crystallographic or supramolecular structural data for a compound explicitly named "this compound." This term does not correspond to a standard chemical nomenclature, which prevents the retrieval of the specific X-ray diffraction data needed to generate the requested article.

The conducted searches have, however, returned a significant body of research on the use of X-ray diffraction for the structural analysis of closely related compounds, such as Fmoc-protected amino acids (e.g., Fmoc-phenylalanine, Fmoc-tyrosine) and dipeptides. This research is crucial for understanding how the fluorenylmethyloxycarbonyl (Fmoc) group directs the self-assembly of these molecules into complex supramolecular structures.

If "this compound" refers to a specific, non-standard molecule, its chemical structure or a more common name is needed to locate relevant data. Alternatively, if the term was intended to be more general, the scope of the article would need to be broadened to encompass the wider class of Fmoc-amino acid systems.

Without this clarification, it is not possible to provide an article that is "solely" focused on "this compound" while adhering to the high standards of scientific accuracy and the specific content requirements outlined in the instructions.

Iv. Computational and Theoretical Investigations of Fmoc Modified Amino Acid Systems

Molecular Modeling of Conformations and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For Fmoc-amino acid systems, these methods are crucial for understanding the conformational preferences and the non-covalent interactions that dictate their assembly and function.

Analysis of Conformational Energies and Solvent Effects in β-Amino Acids

Computational studies, particularly those employing Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have been instrumental in investigating the conformational landscapes of β-amino acids. Although direct computational studies on Fmoc-protected β-amino acids are not extensively detailed in the reviewed literature, theoretical analyses of model β-peptide environments provide foundational insights into their intrinsic conformational preferences. scirp.orgscirp.org

These studies systematically vary the dihedral angles of the β-amino acid backbone to identify stable, low-energy conformations. scirp.org The calculations are often performed first in the gas phase to determine intrinsic stabilities and then with solvation models to understand the influence of the surrounding environment. scirp.orgscirp.org A key finding is that solvation generally stabilizes the conformations relative to the gas phase, leading to smaller energy differences between various conformers in solution. scirp.org This stabilization is critical for predicting the behavior of these molecules in aqueous environments relevant to biological applications. For instance, gas-phase calculations for β-alanine using both HF and DFT predict five stable conformations, with the relative energies of the higher energy conformations being within 2 kJ/mol of each other in solution, indicating a dynamic conformational equilibrium. researchgate.net

The position of the side chain (R-group) also influences stability. Theoretical studies suggest that β³ structures, where the R-group is on the carbon atom adjacent to the N-terminus, are relatively more stable compared to β² structures, where the R-group is adjacent to the carbonyl carbon. scirp.org

Table 1: Calculated Relative Energies of β-Alanine Conformers in Gas Phase and Solution using DFT. scirp.orgresearchgate.net
ConformerDihedral Angle (Φ)Gas Phase Relative Energy (kJ/mol)Solution Relative Energy (kJ/mol)
1 (Minimum)-64°0.000.00
2179°1.170.16
3-171°1.250.37
466°1.551.25
5-113°10.321.80

Computational Approaches for Intramolecular and Intermolecular Hydrogen Bonding Analysis

Hydrogen bonds are primary determinants of biomolecular structure. nih.gov Computational analysis is vital for dissecting the complex network of hydrogen bonds within Fmoc-amino acid assemblies. Molecular dynamics (MD) simulations are frequently used to track the formation and dynamics of these bonds over time.

In studies of Fmoc-dialanine (Fmoc-AA) self-assembly, computational analyses have revealed that traditional β-sheet-like hydrogen bonding between adjacent peptide backbones is not the predominant stabilizing interaction. nih.gov Instead, the simulations showed that the majority of hydrogen bonding interactions occur between the Fmoc carbonyl oxygen and either the terminal alanine hydroxyl group or, significantly, the surrounding water molecules. nih.gov This finding highlights the crucial role of peptide-solvent interactions in the stability of the assembled structure. The concept of a "water bridge," where a water molecule forms hydrogen bonds with two different peptide molecules, has also been identified as a factor that can further stabilize the self-assembled aggregate. jlu.edu.cn These computational approaches allow for a quantitative analysis of hydrogen bond distribution, providing insights that are difficult to obtain through experimental means alone. nih.gov

Simulation Studies of Self-Assembly Processes

The spontaneous organization of Fmoc-amino acids into larger, ordered structures is a hallmark of these molecules. Simulation studies, particularly molecular dynamics, provide a virtual microscope to observe and understand the physical forces driving these complex processes.

Molecular Dynamics Simulations for Understanding Supramolecular Aggregation

Molecular dynamics (MD) simulations have proven to be a powerful tool for elucidating the mechanisms of supramolecular aggregation of Fmoc-amino acids and their peptide derivatives. nih.gov These simulations model the system at an atomistic or coarse-grained level, allowing researchers to observe the self-assembly process as it unfolds over time. jlu.edu.cnstrath.ac.uk

A typical simulation begins with the Fmoc-amino acid molecules dispersed randomly in a solvent box, usually water. jlu.edu.cn The simulation then calculates the forces between all atoms and updates their positions over small time steps, tracing their trajectories. In simulations of Fmoc-diphenylalanine (Fmoc-FF), the molecules are observed to aggregate rapidly, forming a well-ordered cylindrical nanostructure within a short simulation time. jlu.edu.cn

The primary driving forces for this assembly, as revealed by computational analysis, are the π-π stacking interactions between the aromatic fluorenyl rings of the Fmoc groups and hydrophobic interactions. jlu.edu.cn Calculation of the radial distribution function (RDF) between fluorenyl rings in simulations confirms a typical π-π stacking distance and geometries such as T-shaped and Herringbone structures. jlu.edu.cn Interaction energy calculations further confirm that the attraction between Fmoc groups is the major interaction driving the aggregation. jlu.edu.cn These simulations demonstrate that molecules assemble into defined fibril structures regardless of the initial starting configurations, underscoring the thermodynamic favorability of the aggregated state. nih.gov

Table 2: Key Findings from MD Simulations of Fmoc-Dipeptide Self-Assembly. nih.govjlu.edu.cn
Fmoc-PeptideSimulation OutcomePrimary Driving ForceKey Structural Feature
Fmoc-Dialanine (Fmoc-AA)Condensed fibril structureFmoc group stacking, Hydrogen bonding with waterAmphiphilic surface with Fmoc groups partially exposed to water
Fmoc-Diphenylalanine (Fmoc-FF)Well-ordered cylindrical nanostructureπ-π stacking of fluorenyl ringsT-shaped and Herringbone stacking geometries
Fmoc-WWRR-NH₂NanofibrilsAromatic stacking, AmphiphilicityOrdered, elongated Fmoc stacking

Prediction of Self-Assembled Morphologies and Network Formation

Beyond understanding the process of aggregation, computational simulations are increasingly used to predict the final morphologies of the self-assembled structures. Coarse-grained molecular dynamics simulations, which simplify the atomic representation to study longer timescale and larger system size phenomena, are particularly useful for this purpose. strath.ac.uk

These simulations have shown that environmental parameters, especially the choice of solvent, can be tuned to control the resulting morphologies. strath.ac.uk For example, studies on Fmoc-modified aliphatic single amino acids demonstrated that varying the solvent composition can lead to controlled transitions between different structures. strath.ac.uk The steric effects of the amino acid side chains also play a crucial role; simulations revealed that Fmoc-Alanine can form well-defined crystalline structures through uniform parallel stacking, a morphology not observed for other aliphatic Fmoc-amino acids with bulkier side chains like Valine or Leucine. strath.ac.uk The ability of computational models to predict how molecular-level changes (e.g., amino acid sequence, solvent) translate into macroscopic structural changes (e.g., fibrils, vesicles, crystalline networks) is a significant advancement for the de novo design of functional biomaterials. udel.eduacs.org

Predictive Computational Tools for Fmoc-Based Peptide Synthesis

While Fmoc chemistry is a cornerstone of solid-phase peptide synthesis (SPPS), the synthesis of certain peptide sequences can be challenging, leading to low yields or failed reactions. nih.gov To address this, computational tools are being developed to predict the likelihood of synthesis success before any chemicals are used.

Researchers have developed a machine learning model named Peptide Synthesis Score (PepSySco) to predict the probability that a given peptide sequence will be synthesized accurately using standard Fmoc chemistry. nih.govresearchgate.netacs.org This tool was built by training a machine learning algorithm on a large dataset of peptides whose synthesis outcomes were validated by mass spectrometry. researchgate.net The model uses a set of 22 features to describe the peptide, including simple properties like peptide length and the count of each amino acid, as well as more complex biochemical properties of the individual amino acids. acs.org

The performance of PepSySco was validated on an independent dataset, where it consistently achieved high accuracy, with Area Under the Curve (AUC) values greater than 0.8 for predicting successful synthesis. nih.govacs.org This indicates a strong predictive capability. Such tools can identify potentially problematic sequences in advance, allowing for strategic mitigation and improving the reliability of high-throughput peptide production. nih.gov

Table 3: Performance of PepSySco on an Independent Validation Dataset. nih.govacs.org
Success Rate ThresholdAUCInterpretation
> 0.5> 0.8Excellent predictive performance
-0.806 (vs. 0.567 for another tool)Significantly outperforms existing tools

In a different approach, a deep learning model has been developed to predict and optimize fast-flow peptide synthesis in real-time. researchgate.net This model analyzes time-resolved UV-vis data from Fmoc deprotection reactions, which are performed thousands of times on an automated synthesizer. researchgate.net By mapping the structural representations of the amino acids and the growing peptide chain to the experimental UV-vis traces, the model can predict the outcome of each reaction step with less than 6% error. researchgate.net This enables experimentally aware computational design, allowing for the prediction of Fmoc deprotection efficiency and the minimization of aggregation events during the synthesis process itself. researchgate.net

Machine Learning Applications in Predicting Peptide Synthesis Success and Purity

The complexity and iterative nature of solid-phase peptide synthesis (SPPS) using Fmoc chemistry can lead to challenges in achieving high purity, especially for difficult sequences. Predicting the outcome of a synthesis in advance can save significant time and resources. Machine learning (ML) has emerged as a powerful tool to address this challenge by building predictive models based on large datasets of synthesis outcomes. crick.ac.ukacs.org

Researchers have developed computational tools that analyze peptide sequences to forecast the likelihood of a successful synthesis. crick.ac.ukacs.org One such model, named Peptide Synthesis Score (PepSySco), was trained on a large dataset of peptides synthesized using standard Fmoc chemistry, with their identities validated by mass spectrometry. crick.ac.ukacs.org The model uses a set of features that describe the physicochemical properties of the peptide sequence to predict synthesis accuracy. acs.org

Another approach utilizes deep learning algorithms applied to analytical data collected in real-time during synthesis. researchgate.netnih.gov By analyzing ultraviolet-visible (UV-vis) spectroscopy data from thousands of individual Fmoc deprotection reactions, these models can predict the efficiency of each cycle. researchgate.net The model maps the structural representations of amino acids and the growing peptide chain to experimental parameters, predicting the outcome of deprotection steps with high accuracy (less than 6% error). researchgate.net This allows for the identification of sequence-dependent problems like aggregation and provides a basis for real-time optimization of the synthesis process. researchgate.netnih.gov

Table 1: Machine Learning Models for Predicting Fmoc-Peptide Synthesis Outcomes

Model/ApproachInput DataKey Features / RepresentationPredicted OutcomeReported Accuracy / Error
Peptide Synthesis Score (PepSySco)Peptide sequence & Mass spectrometry validation dataPeptide length, amino acid count, biochemical properties of amino acidsLikelihood of successful synthesisSuccessfully predicts synthesis accuracy for a given sequence crick.ac.ukacs.org
Deep Learning ModelTime-resolved UV-vis data from Fmoc deprotection reactionsTopological fingerprints of amino acids, peptide sequence, experimental parametersDeprotection efficiency (integral, height, width of UV-vis trace), aggregation eventsLess than 6% prediction error researchgate.net

Computational Docking and Structure-Activity Relationship (SAR) Studies

Computational methods are integral to understanding how Fmoc-modified amino acids and peptides interact with biological targets. Techniques like molecular docking and the analysis of structure-activity relationships (SAR) provide insights at the molecular level, guiding the design of more potent and selective molecules. researchgate.netnih.gov

Ligand-Enzyme Interaction Analysis for Fmoc-Derived Inhibitors (e.g., Cholinesterases)

The cholinesterase family of enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the study of neurodegenerative diseases like Alzheimer's. nih.govnih.gov Research has identified that amino acids bearing the 9-fluorenylmethyloxycarbonyl (Fmoc) group can act as selective inhibitors of BChE. nih.govcalstate.edu The aromatic Fmoc group appears to be a key contributor to this inhibitory activity. nih.govcalstate.edu

Computational docking and molecular dynamics simulations have been employed to elucidate the binding modes of Fmoc-amino acid derivatives within the active site of BChE. calstate.edu These studies aim to understand the specific molecular interactions that confer inhibitory potency and selectivity. A study of eight Fmoc-cholinyl inhibitors revealed that the interactions involving the Fmoc group were crucial for establishing stable binding modes. calstate.edu

The most effective inhibitors, such as Fmoc-Lysine(Boc) and Fmoc-Tryptophan(Boc), demonstrated a consistent binding orientation where the bulky protecting groups sterically guided the Fmoc moiety into a favorable position within the enzyme's active site gorge. calstate.edu This positioning facilitates strong, noncovalent interactions, including:

Pi-stacking: The aromatic rings of the Fmoc group engage in pi-stacking interactions with aromatic residues in the BChE active site, such as Tryptophan (Trp82). calstate.edu

Hydrogen Bonding: The carbonyl group of the Fmoc linker can form hydrogen bonds with amino acid residues in the binding pocket. calstate.edu

In contrast, inhibitors that lacked these specific interactions or adopted less stable binding poses showed weaker inhibition. calstate.edu These computational analyses provide a detailed rationale for the observed structure-activity relationships and serve as a predictive platform for designing novel BChE inhibitors with improved affinity and selectivity. nih.gov

Table 2: Summary of Computational Docking Interactions for Fmoc-Amino Acid Derivatives with Butyrylcholinesterase (BChE)

Fmoc-InhibitorKey Interacting BChE ResiduesPredominant Interaction TypesComputational Finding
Fmoc-Tryptophan(Boc)Trp82, Tyr128, Phe329Pi-stacking, Hydrogen bondingOne of the most favorable docking results; consistent single binding mode observed in simulations. calstate.edu
Fmoc-Lysine(Boc)Trp82, Tyr128, Ala328Pi-stacking, Hydrogen bonding, Van der WaalsMost favorable docking score alongside Fmoc-Trp(Boc); features two protecting groups enhancing stability. calstate.edu
Fmoc-PhenylalanineTrp82, Tyr332Pi-stackingFmoc group orients favorably in the active site, leading to strong pi-stacking interactions. calstate.edu
Fmoc-LeucineMultiple residuesVan der WaalsLacks significant pi-stacking, resulting in less stable binding compared to aromatic counterparts. calstate.edu
Fmoc-GlycineTrp82, Tyr128Van der WaalsShows an atypical orientation in the binding pocket, with the Fmoc group positioned near only two residues. calstate.edu

Vi. Future Directions and Emerging Research Frontiers for Fmoc Modified Amino Acid Systems

Advanced Control over Self-Assembly Processes and Hierarchical Architectures

A primary goal in the field is to exert precise control over the self-assembly process of Fmoc-amino acids to dictate the final hierarchical structure and, consequently, the material's properties. The aromatic Fmoc group's tendency for π-π stacking, combined with hydrogen bonding between the amino acid components, are the primary driving forces for assembly. acs.orgmanchester.ac.uk Researchers are learning to manipulate these interactions with increasing sophistication.

Stimuli-Responsive Assembly : The aggregation behavior of Fmoc-amino acids is highly sensitive to environmental cues. Researchers use various stimuli to control or trigger self-assembly, including solvent conditions, temperature, pH, and ionic strength. researchgate.net For example, the self-assembly of Fmoc-diphenylalanine (Fmoc-FF) can be controlled by altering the pH, leading to the formation of nanostructured hydrogels. manchester.ac.uk

Solvent and Co-Assembly Control : The choice of solvent and the use of co-assembly are powerful tools for directing structural outcomes.

The self-assembly of Fmoc-protected aromatic amino acids can be dramatically altered by co-assembly. While Fmoc-Tyr-OH and Fmoc-Phe-OH individually form nanofibers in water, co-assembling them with Fmoc-Trp-OH, which self-assembles into nanoparticles, results in a structural transformation to nanoparticles. acs.orgnih.gov In this system, Fmoc-Trp-OH acts as a "fiber inhibitor," altering the molecular interactions and halting the assembly process at the nucleation stage. acs.orgnih.gov

Solvent composition, such as varying the water-to-THF ratio, can also control the morphology of self-assembled structures of aliphatic Fmoc-amino acids, leading to different crystalline forms. researchgate.net

Engineering Hierarchical Structures : By understanding the assembly mechanisms, scientists can design materials with complex, hierarchical architectures. Fmoc-peptide hydrogels form scaffolds that mimic the extracellular matrix (ECM), with porous structures ideal for cell culture and tissue engineering. researchgate.netacs.org The ability to switch between nanofibers, useful for tissue engineering, and nanoparticles, which can be used as drug nanocarriers, simply by co-assembling different building blocks, highlights the advanced level of control being achieved. acs.orgnih.gov

The table below summarizes research findings on the controlled self-assembly of different Fmoc-aromatic amino acids.

Fmoc-Amino AcidSelf-Assembled Structure (in water)Driving ForcesOutcome of Co-assembly with Fmoc-Trp-OHPotential Application
Fmoc-Phe-OH Nanofibersπ-π stacking, Hydrogen bondingTransformation to nanoparticlesTissue Engineering acs.orgnih.gov
Fmoc-Tyr-OH Nanofibersπ-π stacking, Hydrogen bondingTransformation to nanoparticlesTissue Engineering acs.orgnih.gov
Fmoc-Trp-OH NanoparticlesNot specifiedN/A (acts as inhibitor)Drug Nanocarriers acs.orgnih.gov

This fine-tuned control over supramolecular architecture is critical for developing functional materials for specific, high-performance applications.

Integration with High-Throughput and Automated Synthesis Platforms for Complex Systems

The Fmoc chemistry strategy is the cornerstone of modern automated solid-phase peptide synthesis (SPPS). peptidemachines.comlgcstandards.com Its compatibility with a wide range of solvents and mild deprotection conditions (using a base like piperidine) makes it superior to the harsher Boc/benzyl (B1604629) strategy, especially for complex and modified peptides. nih.govaltabioscience.com Future research focuses on leveraging this integration to build increasingly complex molecular systems with greater efficiency and precision.

Automated Synthesis of Complex Peptides : Automated synthesizers using Fmoc chemistry can now efficiently produce peptides over 50 amino acid residues long. altabioscience.com This technology is crucial for synthesizing complex targets like glycoproteins, where the mild conditions of Fmoc chemistry preserve acid-sensitive glycosidic linkages. nih.govacs.org Innovations in automation include advanced software for protocol management, real-time monitoring, and integrated heating capabilities to improve coupling efficiency for difficult sequences. americanpeptidesociety.org

High-Throughput Synthesis and Peptide Libraries : The efficiency of Fmoc-SPPS has enabled the development of high-throughput synthesis methods for generating large sets of peptides, or peptide libraries. peptidemachines.comacs.orgnih.gov These libraries are invaluable for applications in drug discovery and for probing biological systems. While these methods are cost-effective, ensuring high purity across large arrays remains a challenge. acs.org

Addressing "Difficult Sequences" : A significant research frontier is the development of methods to overcome challenges in SPPS, such as the synthesis of aggregation-prone sequences or sterically hindered couplings.

New building blocks, such as pseudoprolines, are being designed to prevent peptide aggregation and β-sheet formation during synthesis. acs.org

To facilitate challenging coupling steps, researchers have developed methods for the in-situ generation of highly reactive Fmoc-amino acid chlorides using reagents like bis-(trichloromethyl)carbonate (BTC), which can drive reactions to completion with minimal racemization. researchgate.net

Computational tools like the Peptide Synthesis Score (PepSySco) are being developed to predict the likelihood of a successful synthesis based on the amino acid sequence, allowing for proactive mitigation of potential issues. acs.org

Automated methods are also being created for the synthesis of challenging intermediates like peptide thioesters, which are crucial for protein synthesis via native chemical ligation, thereby expanding the reach of automated platforms. researchgate.netnih.gov

The synergy between advanced Fmoc building blocks and automated synthesis platforms is accelerating the creation of complex peptide-based systems that were previously inaccessible.

Expansion of Applications in Chemical Biology and Material Science through Interdisciplinary Research

The unique properties of Fmoc-modified amino acid systems have positioned them at the nexus of chemistry, biology, and materials science. The ongoing interdisciplinary research continues to uncover new and exciting applications.

Advanced Biomaterials :

Tissue Engineering and 3D Cell Culture : Fmoc-amino acid and short peptide hydrogels are excellent scaffolds for tissue engineering and 3D cell culture because their physical properties and porous structures mimic the natural extracellular matrix. manchester.ac.ukresearchgate.net Researchers are designing these materials to support the growth and differentiation of various cell types, including stem cells. researchgate.netacs.org

Controlled Drug Delivery : The self-assembled nanostructures, such as nanofibers or nanoparticles, can serve as reservoirs for therapeutic agents. acs.orgresearchgate.net For example, co-assembled hydrogels have been used to control the release of cancer drugs. nih.gov The ability to form nanoparticles through co-assembly opens new avenues for creating drug nanocarriers. nih.gov

Chemical Biology and Catalysis :

Catalytic Hydrogels : Single amino acid hydrogels, such as those formed from Fmoc-L-tryptophan, have been shown to possess rudimentary catalytic activity. acs.org The hydrogel's nanofibrous network can be further engineered by incorporating nanomaterials like gold nanoparticles (AuNPs) to create nanohybrid gels with enhanced and versatile catalytic performance. acs.org

Antimicrobial Materials : Hydrogels formed from certain Fmoc-amino acids, including Fmoc-tryptophan and Fmoc-methionine, exhibit antimicrobial activity, particularly against Gram-positive bacteria. nih.gov By co-assembling different building blocks, hydrogels can be designed with selective antibacterial properties while maintaining good biocompatibility. nih.gov

Biosensing : The self-assembly process is sensitive to environmental factors, a property that can be harnessed for developing biosensors. researchgate.net

The future of Fmoc-modified amino acid systems will be driven by the convergence of these fields. The synthesis of novel building blocks (chemistry) will enable the creation of precisely controlled architectures (materials science) for sophisticated applications in probing and manipulating biological systems (chemical biology).

Q & A

Q. How can researchers reconcile discrepancies in reported coupling efficiencies of phosphonate-modified Fmoc-amino acids?

  • Methodological Answer : Phosphonate coupling yields (40–70%) vary due to steric hindrance and resin compatibility. Use pre-activated HATU/DIEA protocols at elevated temperatures (50°C) for phosphinate residues. Confirm incorporation via 31P NMR and Edman degradation, as Fmoc UV analysis may fail for non-standard residues .

Data Analysis & Reproducibility

Q. What statistical frameworks ensure reproducibility in amino acid analysis for Fmoc-based peptide studies?

  • Methodological Answer : Perform triplicate biological replicates (n=3) with ≥50 cells/sample to quantify variability. Use RP-HPLC with Fmoc-Cl derivatization for sensitive detection (pmol-level). Normalize data to internal standards (e.g., deuterated amino acids) and report mean ± SEM .

Q. How should researchers validate conflicting reports on Fmoc-GABA-OH’s conformational stability in aqueous vs. organic phases?

  • Methodological Answer : Conduct circular dichroism (CD) in varying DMF-water ratios to track β-sheet-to-coil transitions. Pair with MD simulations to correlate solvent dielectric constants with backbone dihedral angles. For reproducibility, standardize solvent purity and degassing protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.